molecular formula C17H18F2N4O B2677073 2-(2,4-difluorophenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide CAS No. 2097860-41-6

2-(2,4-difluorophenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide

Cat. No.: B2677073
CAS No.: 2097860-41-6
M. Wt: 332.355
InChI Key: WSLRPUSOUNDYGK-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide is a structurally complex acetamide derivative characterized by a 2,4-difluorophenyl group and a pyrrolidine-pyrrolidinylmethyl substituent linked to a pyrimidine ring. The 2,4-difluorophenyl moiety is a common feature in bioactive molecules due to its electron-withdrawing properties and metabolic stability, while the pyrimidine-pyrrolidine hybrid may contribute to receptor binding or enzymatic inhibition .

Properties

IUPAC Name

2-(2,4-difluorophenyl)-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4O/c18-13-5-4-12(15(19)10-13)9-16(24)22-11-14-3-1-8-23(14)17-20-6-2-7-21-17/h2,4-7,10,14H,1,3,8-9,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLRPUSOUNDYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CC=N2)CNC(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the pyrrolidine ring: This can be achieved through the reaction of a suitable amine with a pyrimidine derivative under basic conditions.

    Introduction of the difluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a difluorobenzene derivative is reacted with a nucleophile.

    Acetylation: The final step involves the acetylation of the intermediate product to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-difluorophenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities that make it a candidate for further research.

Anticancer Activity

Recent studies have indicated that derivatives of this compound may possess anticancer properties. For instance, compounds with similar structural motifs have shown efficacy against several cancer cell lines, including:

  • PC3 (prostate cancer)
  • K562 (chronic myelogenous leukemia)
  • HeLa (cervical cancer)
  • A549 (lung cancer)

In vitro assays revealed that certain derivatives demonstrated cytotoxic effects comparable to established chemotherapeutics like doxorubicin, suggesting potential for development as anticancer agents .

Antimicrobial Properties

The compound's structural characteristics indicate potential antimicrobial activity. Research on related compounds has demonstrated effectiveness against various fungal pathogens. For example, derivatives have shown promising antifungal activity against:

  • Botrytis cinerea
  • Sclerotinia sclerotiorum

These findings suggest that similar compounds could be explored for agricultural applications as fungicides .

Agrochemical Applications

The unique fluorinated structure of the compound enhances its stability and bioactivity, making it a candidate for agrochemical formulations. Studies have reported that compounds with similar frameworks exhibit:

  • Insecticidal Activity : Moderate insecticidal effects against pests such as Mythimna separata and Spodoptera frugiperda.
  • Fungicidal Activity : Effective inhibition rates against various fungal pathogens at specified concentrations .

Study 1: Anticancer Efficacy

A study conducted on a series of pyrimidine derivatives demonstrated that the introduction of the difluorophenyl group significantly enhanced anticancer activity. The synthesized compounds were tested against multiple cancer cell lines, showing IC50 values in the low micromolar range, indicating potent activity .

Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of related compounds. The results indicated that specific derivatives exhibited over 90% inhibition against Botrytis cinerea at concentrations as low as 50 μg/ml. This suggests that modifications to the core structure can lead to enhanced antifungal efficacy .

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The 2,4-difluorophenyl group distinguishes the target compound from analogs with mono- or polyhalogenated phenyl rings. For example:

  • N-(4-Bromophenyl)-2-(2-thienyl)acetamide (): Substituted with a bromine atom and a thienyl group, this compound emphasizes halogenated aryl interactions but lacks fluorine’s electronegative effects .
  • 2-{2-[2-(2,3-Difluorophenyl)ethyl]-4-oxo-1,8-naphthyridin-1(4H)-yl}-N-{1-(2-methoxyethyl)piperidin-4-yl}acetamide (): Features a 2,3-difluorophenyl ethyl chain, highlighting positional isomerism and extended alkyl linkages compared to the target compound’s direct difluorophenyl attachment .

Heterocyclic Moieties in Acetamide Derivatives

The pyrimidine-pyrrolidine framework in the target compound contrasts with other heterocyclic systems:

  • 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide (): Combines pyrimidine and pyridine rings via a sulfanyl bridge, demonstrating divergent synthetic routes (e.g., thioether formation vs. pyrrolidine conjugation) .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reference
Target Compound ~377.4 (calculated) Not reported 2,4-Difluorophenyl, pyrimidine-pyrrolidine
Example 83 () 571.2 302–304 Chromen-4-one, pyrazolo-pyrimidine
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () 318.4 Not reported Dimethylpyrimidine, methylpyridine
N-{1-[3-(4-Ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl}acetamide () 621.6 Not reported Pyrido-pyrimidinone, ethoxyphenyl

Biological Activity

The compound 2-(2,4-difluorophenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H18F2N4OC_{15}H_{18}F_{2}N_{4}O, with a molecular weight of approximately 320.33 g/mol. The structure features a difluorophenyl moiety and a pyrimidinyl-pyrrolidinyl linkage, which are critical for its biological interactions.

Research indicates that this compound may act as an inhibitor of specific enzymes involved in lipid metabolism, particularly N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) . NAPE-PLD is crucial for the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs), which play significant roles in various physiological processes including pain modulation and neuroprotection .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the pyrimidine and pyrrolidine rings significantly influence the compound's potency and selectivity against NAPE-PLD. For instance, substituents on the pyrimidine ring can enhance binding affinity and inhibit enzymatic activity. Optimization efforts have led to derivatives with improved pharmacological profiles, demonstrating higher inhibitory potency compared to earlier compounds .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity IC50 (µM) Target Study Reference
NAPE-PLD Inhibition0.027N-acylphosphatidylethanolamine
Anti-inflammatory0.04COX-2
NeuroprotectiveNot specifiedNeurotransmitter modulation

Case Studies

  • Neuroprotective Effects : In a study involving mouse models, treatment with this compound resulted in significant modulation of emotional behavior and reduced levels of anandamide, a key endocannabinoid associated with pain perception and mood regulation . The administration of the compound at doses of 30 mg/kg demonstrated profound effects on anxiety-like behaviors.
  • Anti-inflammatory Activity : Another study highlighted its potent anti-inflammatory properties through inhibition of COX-2 activity, comparable to established anti-inflammatory drugs like celecoxib. This suggests potential applications in treating inflammatory diseases .
  • In Vivo Studies : Further investigations into its pharmacokinetics revealed favorable absorption characteristics, making it a candidate for further development in therapeutic applications targeting neurological disorders and inflammation .

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